6-Ethoxy-2-phenyl-4-quinolinol
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Overview
Description
6-Ethoxy-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 6-Ethoxy-2-phenyl-4-quinolinol typically involves the reaction of 2-phenyl-4-quinolinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Ethoxy-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethoxy-2-phenyl-4-quinolinol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action are still under investigation, but it is known to interfere with cellular processes at the molecular level.
Comparison with Similar Compounds
6-Ethoxy-2-phenyl-4-quinolinol can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits unique biological activities.
What sets this compound apart is its specific ethoxy substitution, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
874499-31-7 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-ethoxy-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-2-20-13-8-9-15-14(10-13)17(19)11-16(18-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
UWEDLVHIAKVYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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